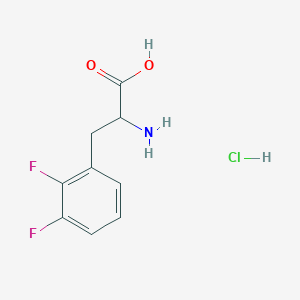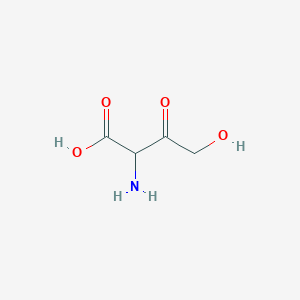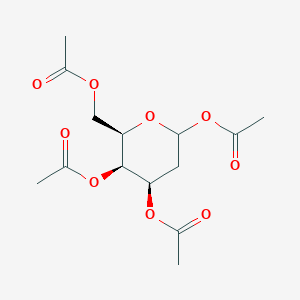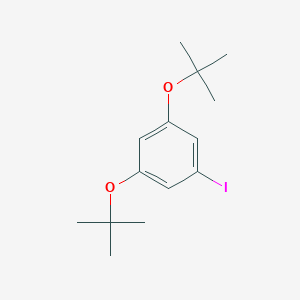
2-Amino-3-(2,3-difluorophenyl)propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(2,3-difluorophenyl)propanoic acid hydrochloride is a chemical compound with significant interest in various scientific fields. It is a derivative of phenylalanine, an essential amino acid, and contains two fluorine atoms on the phenyl ring, which can influence its chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,3-difluorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,3-difluorobenzaldehyde.
Formation of Intermediate: The precursor undergoes a series of reactions, including condensation with an appropriate amine, to form an intermediate compound.
Amination: The intermediate is then subjected to amination reactions to introduce the amino group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like crystallization or chromatography to obtain the final product in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(2,3-difluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
2-Amino-3-(2,3-difluorophenyl)propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(2,3-difluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride
- 2-Amino-3-(2,5-difluorophenyl)propanoic acid hydrochloride
- 3-Amino-3-(2,3-difluorophenyl)propanoic acid hydrochloride
Uniqueness
2-Amino-3-(2,3-difluorophenyl)propanoic acid hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C9H10ClF2NO2 |
|---|---|
Poids moléculaire |
237.63 g/mol |
Nom IUPAC |
2-amino-3-(2,3-difluorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9F2NO2.ClH/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14;/h1-3,7H,4,12H2,(H,13,14);1H |
Clé InChI |
GPSIUVWKCWSOTM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)F)CC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-{[(6-Chloro-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B12946259.png)



![(S)-(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B12946285.png)
![3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one](/img/structure/B12946287.png)



![N-Methyl-5-azaspiro[2.3]hexane-1-carboxamide hydrochloride](/img/structure/B12946299.png)

![4-[4-[2-[4-[(4-Hydroxy-4-oxobutanoyl)amino]phenyl]pyrimidin-4-yl]anilino]-4-oxobutanoic acid](/img/structure/B12946315.png)
![4-Benzyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B12946316.png)
